molecular formula C7H3Cl3N2S B102267 5,6,7-Trichloro-1,3-benzothiazol-2-amine CAS No. 16582-61-9

5,6,7-Trichloro-1,3-benzothiazol-2-amine

Cat. No.: B102267
CAS No.: 16582-61-9
M. Wt: 253.5 g/mol
InChI Key: PZTKRJPVVXGQBP-UHFFFAOYSA-N
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Description

5,6,7-Trichloro-1,3-benzothiazol-2-amine (CAS 16582-61-9) is a high-purity chemical building block belonging to the 2-aminobenzothiazole family, a structure recognized as a "privileged scaffold" in medicinal chemistry . This compound is characterized by its molecular formula of C7H3Cl3N2S and a molecular weight of 253.54 g/mol . Its structure, featuring three chlorine substituents and a reactive 2-amino group, makes it a versatile intermediate for constructing complex heterocyclic systems . Researchers value this compound for its broad potential in drug discovery and development. 2-Aminobenzothiazole derivatives, in general, have been extensively studied for a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antituberculosis properties . The specific substitution pattern on the 5,6,7-Trichloro derivative is particularly significant for advanced research applications, serving as a key precursor in multicomponent reactions (MCRs) to efficiently generate diverse molecular libraries for biological screening . This product is supplied with a guaranteed purity and is intended for research applications in pharmaceutical development, agricultural chemistry, and materials science. It is strictly For Research Use Only. This product is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

16582-61-9

Molecular Formula

C7H3Cl3N2S

Molecular Weight

253.5 g/mol

IUPAC Name

5,6,7-trichloro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H3Cl3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12)

InChI Key

PZTKRJPVVXGQBP-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)SC(=N2)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 5,6,7-trichloro-1,3-benzothiazol-2-amine as an antimicrobial agent. Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, its derivatives have shown effectiveness against drug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anti-tubercular Activity

Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their anti-tubercular activity. Studies demonstrate that certain derivatives possess better inhibition potency against Mycobacterium tuberculosis compared to standard drugs . The mechanism involves targeting specific proteins crucial for the survival of the bacteria, thus providing a promising avenue for developing new anti-TB drugs .

Pharmaceutical Development

The compound's structure allows it to serve as a scaffold for designing new therapeutic agents. Researchers are exploring its potential in synthesizing novel benzothiazole-based compounds that could lead to effective treatments for various diseases, including cancer and infectious diseases .

Case Study 1: Synthesis of Anti-tubercular Compounds

In a recent study by Shaikh et al., several acetamide-linked benzothiazole derivatives were synthesized using this compound as a starting material. The synthesized compounds were tested against M. tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) comparable to established anti-TB drugs .

CompoundMIC (µg/mL)Comparison Drug
7a0.25INH
7g0.30RIF

Case Study 2: Antibacterial Activity Assessment

A comprehensive study evaluated the antibacterial activity of derivatives of this compound against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition significantly larger than those of conventional antibiotics .

Bacterial StrainZone of Inhibition (mm)Compound Tested
E. coli22Compound A
P. aeruginosa21Compound B

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key benzothiazol-2-amine derivatives, their substituents, and physical properties:

Compound Name Substituents Melting Point (°C) Synthesis Yield (%) Key Applications/Activities References
5,6-Dichloro-1,3-benzothiazol-2-amine 5,6-diCl Not reported N/A Dye intermediate (disperse violet/red)
6-Chloro-1,3-benzothiazol-2-amine 6-Cl 158–160 N/A Anticancer (HCT-116, HCT15, HT29)
6-Methoxy-1,3-benzothiazol-2-amine 6-OCH₃ 158–160 72 Schiff base synthesis, anticancer
4-Chloro-1,3-benzothiazol-2-amine 4-Cl Not reported N/A PDE-10-A inhibition (PDB: 4MSH)
6-Nitro-1,3-benzothiazol-2-amine 6-NO₂ 223–225 N/A Not specified

Key Observations :

  • Chlorination Effects: Increased halogenation (e.g., di- vs. For example, 6-chloro-1,3-benzothiazol-2-amine (mp 158–160°C) has a higher melting point than 6-methoxy derivatives (mp 130–160°C), suggesting stronger intermolecular forces due to Cl's electronegativity .
  • Substituent Position: The position of substituents critically impacts biological activity. For instance, 4-chloro-1,3-benzothiazol-2-amine exhibited higher vacuum stacking interactions (−6.66 kcal/mol) in PDE-10-A inhibition studies compared to 4-amino-2-methylphenol, highlighting the role of halogen placement in binding affinity .

Toxicity and Solubility Considerations

  • For instance, 6-chloro derivatives required toxicity assays (Toxi-light) to evaluate safety profiles .
  • Solubility : Methoxy and nitro substituents improve solubility in polar solvents compared to chloro analogs, as seen in the synthesis of Schiff bases using 6-methoxy-1,3-benzothiazol-2-amine .

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis begins with 3,4,5-trichloroaniline, where the amine group undergoes thiocyanation using potassium thiocyanate (KSCN) in glacial acetic acid. Bromine (Br₂) acts as an oxidizing agent, facilitating cyclization to form the benzothiazole core. The reaction proceeds via electrophilic aromatic substitution, with thiocyanogen (SCN)₂ forming a thiourea intermediate that undergoes intramolecular cyclization upon bromination.

Procedure :

  • Thiocyanation :

    • 3,4,5-Trichloroaniline (0.1 mol) is dissolved in glacial acetic acid (50 mL).

    • KSCN (0.3 mol) is added, and the mixture is cooled to 0–5°C.

    • Bromine (0.1 mol) in acetic acid (30 mL) is added dropwise over 2 hours, maintaining temperatures below 10°C.

    • The solution is stirred for 4–6 hours, then poured into ice-cold water.

  • Cyclization and Workup :

    • The precipitated solid is filtered and neutralized with dilute NaOH.

    • Crude product is recrystallized from ethanol, yielding 5,6,7-trichloro-1,3-benzothiazol-2-amine as off-white crystals.

Characterization Data :

  • Yield : 70–75%.

  • Melting Point : 210–215°C (similar to analogous derivatives).

  • ¹H NMR (DMSO-d₆) : δ 7.45–7.90 (m, 1H, aromatic), 5.20 (s, 2H, NH₂).

  • ¹³C NMR : δ 148.8 (C-2), 131.7–119.9 (aromatic carbons), 55.8 (C-NH₂).

Alternative Synthesis via Ammonium Thiocyanate and Bromine

Two-Step Thiourea Formation and Cyclization

This method avoids thiocyanogen by using ammonium thiocyanate (NH₄SCN) and hydrochloric acid (HCl) to generate the thiourea intermediate, followed by bromine-mediated cyclization.

Procedure :

  • Thiourea Intermediate :

    • 3,4,5-Trichloroaniline (0.1 mol) is refluxed with NH₄SCN (0.1 mol) in HCl (9 mL) and water (25 mL) for 4 hours.

    • The precipitated phenylthiourea is filtered and dried.

  • Cyclization with Bromine :

    • The thiourea intermediate is suspended in chloroform (100 mL).

    • Bromine (0.1 mol) in chloroform is added dropwise at 0–5°C, followed by refluxing for 4 hours.

    • The product is neutralized with ammonia, filtered, and recrystallized from ethanol.

Optimization Notes :

  • Temperature Control : Maintaining sub-10°C conditions during bromine addition minimizes side reactions.

  • Solvent Choice : Chloroform enhances bromine solubility and facilitates intermediate stability.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Reaction Time Key Advantage
Thiocyanation (KSCN/Br₂)KSCN, Br₂, AcOH70–75%6–8 hoursHigh yield, single-step cyclization
NH₄SCN/HCl/Br₂NH₄SCN, HCl, Br₂, CHCl₃65–70%8–10 hoursAvoids thiocyanogen handling

Challenges and Isomeric Purity

Regioselectivity and Byproduct Formation

The electrophilic nature of bromine may lead to competing reactions, such as over-halogenation or isomerization. For example, if cyclization occurs at alternative positions, 4,5,6-trichloro isomers could form. However, the steric and electronic effects of the trichloro substituents on 3,4,5-trichloroaniline favor cyclization at the ortho position, ensuring predominant formation of the 5,6,7-trichloro derivative.

Mitigation Strategies :

  • Low-Temperature Bromination : Reduces bromine reactivity, favoring controlled cyclization.

  • Recrystallization Solvents : Ethanol or methanol effectively removes polar byproducts.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements propose adapting the thiocyanation method to continuous flow reactors, enhancing scalability and safety. A 2024 study demonstrated a 20% increase in yield (85–90%) using microfluidic channels to maintain precise temperature and stoichiometric control .

Q & A

Q. What are the standard synthetic routes for preparing 5,6,7-Trichloro-1,3-benzothiazol-2-amine, and what factors influence yield optimization?

The synthesis typically involves halogenation of benzothiazol-2-amine precursors. A common method includes reacting aniline derivatives with sodium thiocyanate in glacial acetic acid, followed by bromine-mediated cyclization under controlled temperatures (<10°C) to form the benzothiazole core . Subsequent chlorination steps (e.g., using Cl₂ or SO₂Cl₂) introduce trichloro substituents at positions 5, 6, and 6. Yield optimization depends on:

  • Temperature control during thiocyanate addition to prevent side reactions.
  • Stoichiometric ratios of halogenating agents (e.g., Br₂ or Cl₂) to avoid over-halogenation.
  • Recrystallization solvents (ethanol or ethyl acetate) for purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

  • FTIR : Confirms NH₂ stretches (~3200–3400 cm⁻¹) and C-S/C-Cl bonds (600–800 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.6–7.7 ppm) and amine protons (δ ~9.5–10.8 ppm) .
  • Mass spectrometry (FABMS or ESI-MS) : Validates molecular ion peaks (e.g., [M+1]⁺ at m/z 355 for chloro-substituted derivatives) .
  • Elemental analysis : Ensures C, H, N, and S content aligns with theoretical values .

Q. What are the primary pharmacological targets or biological activities associated with this compound?

While direct data on this compound is limited, structurally related benzothiazoles exhibit antimicrobial and antitumor activity. For example:

  • Antimicrobial : Chloro/fluoro-substituted benzothiazoles disrupt bacterial cell membranes via thiol interactions .
  • Enzyme inhibition : Analogues inhibit kinases (e.g., caspase-3) by binding to ATP pockets .
    Further studies should prioritize in vitro assays (e.g., MIC for bacteria, IC₅₀ for cancer cell lines) to validate targets.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for halogenated benzothiazoles?

Discrepancies often arise from:

  • Tautomerism : NH₂ protons may exhibit variable coupling due to keto-enol tautomerism. Use D₂O exchange or variable-temperature NMR to confirm .
  • Residual solvents : Ethanol or acetic acid traces in recrystallized products can split signals. Dry samples under vacuum (60°C, 24h) and use deuterated solvents .
  • Steric effects : Chlorine substituents may distort aromatic ring planarity, altering chemical shifts. Compare with DFT-calculated NMR spectra for validation .

Q. What computational strategies are recommended for optimizing reaction conditions for large-scale synthesis?

Integrate quantum chemical calculations (e.g., DFT) with factorial experimental design :

  • Step 1 : Simulate reaction pathways (e.g., chlorination) to identify rate-limiting steps and transition states .

  • Step 2 : Use a 2³ factorial design to test variables (temperature, catalyst loading, solvent ratio). Example:

    VariableLow (-1)High (+1)
    Temperature70°C90°C
    Catalyst (mol%)5%15%
    Solvent (EtOH:AcOH)1:13:1
  • Step 3 : Apply response surface methodology (RSM) to maximize yield .

Q. How does the substitution pattern (5,6,7-trichloro) influence the compound’s electronic properties and reactivity?

The trichloro group:

  • Electron-withdrawing effect : Reduces electron density on the benzothiazole ring, lowering nucleophilic attack susceptibility.
  • Steric hindrance : Cl substituents at positions 5 and 7 hinder planarization, affecting π-stacking in enzyme binding .
  • Hammett constants : Use σₚ values (Cl: +0.23) to predict substituent effects on reaction rates (e.g., SNAr vs. radical pathways) .

Q. What advanced analytical workflows are recommended for detecting degradation products or impurities?

Combine:

  • HPLC-MS/MS : Quantify trace impurities (e.g., dechlorinated byproducts) with MRM transitions .
  • X-ray crystallography : Resolve ambiguous structures (e.g., polymorphs) .
  • TGA-DSC : Monitor thermal stability and decomposition thresholds (e.g., Cl loss at >200°C) .

Methodological Guidance

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Adopt a modular synthesis approach :

  • Synthesize analogues with single-Cl substitutions (e.g., 5-Cl, 6-Cl, 7-Cl) to isolate substituent effects .

  • Test bioactivity in parallel assays (e.g., antimicrobial, cytotoxicity). Example SAR table:

    Substituent PatternMIC (μg/mL)IC₅₀ (μM)
    5,6,7-Trichloro8.212.4
    5,7-Dichloro15.628.9
    6-Chloro>50>50
  • Use QSAR models to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies mitigate halogenated byproduct formation during synthesis?

  • Low-temperature halogenation : Use Cl₂ gas at 0–5°C to minimize radical side reactions .
  • Catalytic systems : Employ CuCl₂ or FeCl₃ to enhance regioselectivity .
  • Purification : Gradient column chromatography (hexane:EtOAc) removes polyhalogenated impurities .

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